molecular formula C13H13N5S B13124309 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine CAS No. 690275-78-6

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine

Cat. No.: B13124309
CAS No.: 690275-78-6
M. Wt: 271.34 g/mol
InChI Key: KKVANWPIWPEDAB-UHFFFAOYSA-N
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Description

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine typically involves the construction of the triazine ring followed by the introduction of the pyrazole moiety. One common method involves the reaction of cyanuric chloride with appropriate nucleophiles to form the triazine core. Subsequent reactions with pyrazole derivatives yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The triazine ring is known to interact with nucleophilic sites in biological molecules, which could explain its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4-(methylthio)-8-phenylpyrazolo[1,5-A][1,3,5]triazin-2-amine is unique due to the presence of both the pyrazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other triazine derivatives, making it a valuable compound for further research and development.

Properties

CAS No.

690275-78-6

Molecular Formula

C13H13N5S

Molecular Weight

271.34 g/mol

IUPAC Name

7-methyl-4-methylsulfanyl-8-phenylpyrazolo[1,5-a][1,3,5]triazin-2-amine

InChI

InChI=1S/C13H13N5S/c1-8-10(9-6-4-3-5-7-9)11-15-12(14)16-13(19-2)18(11)17-8/h3-7H,1-2H3,(H2,14,15)

InChI Key

KKVANWPIWPEDAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(N=C2SC)N

Origin of Product

United States

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